REACTION_CXSMILES
|
CC1C=CC(S([O-])=O)=CC=1.[NH2:11][C:12]1[C:21]([C:22]([O:24]CC=C)=[O:23])=[C:15]2[N:16]=[CH:17][C:18]([F:20])=[CH:19][N:14]2[N:13]=1>CS(C)=O.O.Cl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:11][C:12]1[C:21]([C:22]([OH:24])=[O:23])=[C:15]2[N:16]=[CH:17][C:18]([F:20])=[CH:19][N:14]2[N:13]=1 |^1:37,39,58,77|
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Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)[O-]
|
Name
|
Allyl 2-amino-6-fluoro-pyrazolo[1,5-a]pyrimidine-3-carboxylate
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC1=NN2C(N=CC(=C2)F)=C1C(=O)OCC=C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min at 25-30° C. after which time a turbid yellow solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 25-30° C
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
STIRRING
|
Details
|
was stirred until the reaction
|
Type
|
CUSTOM
|
Details
|
was complete by HPLC (2-3 hrs)
|
Duration
|
2.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
A heavy precipitate formed after 15 minutes post addition of the substrate
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 25-30° C
|
Type
|
STIRRING
|
Details
|
The slurry was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Type
|
CUSTOM
|
Details
|
(2 hrs)
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The resulting solid was washed with water
|
Type
|
CUSTOM
|
Details
|
dried on the sinter
|
Type
|
WAIT
|
Details
|
The solid was slurried in DCM (8 vol) for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
FILTRATION
|
Details
|
(rapid filtration)
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
WAIT
|
Details
|
The solid was re-slurried in chloroform (8 vol) for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The acid was filtered
|
Type
|
CUSTOM
|
Details
|
dried on the sinter
|
Type
|
CUSTOM
|
Details
|
It was further dried in a vacuum oven at 50° C. for 24 hrs
|
Duration
|
24 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN2C(N=CC(=C2)F)=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.6 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |